Benzene, 1,4-bis(4-methoxyphenoxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78563-40-3 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C20H18O4/c1-21-15-3-7-17(8-4-15)23-19-11-13-20(14-12-19)24-18-9-5-16(22-2)6-10-18/h3-14H,1-2H3 |
InChI Key |
MCQKNOPQTZTHPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, 1,4 Bis 4 Methoxyphenoxy
Transition Metal-Catalyzed O-Arylation Approaches
Transition metal catalysis stands as a cornerstone in the synthesis of diaryl ethers, offering powerful tools for the construction of the C-O bond. Copper- and palladium-based catalytic systems are the most prominent and well-developed methods for this purpose.
Copper-Catalyzed Cross-Coupling Reactions (Ullmann-type)
The Ullmann condensation, a classical copper-catalyzed reaction, has been a long-standing method for the formation of diaryl ethers. researchgate.net This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. researchgate.net The synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" via an Ullmann-type reaction would involve the reaction of a 1,4-dihalobenzene with 4-methoxyphenol (B1676288) or the reaction of hydroquinone (B1673460) with a 4-haloanisole.
Modern advancements in Ullmann-type reactions have led to the development of homogeneous catalytic systems that operate under milder conditions and with greater efficiency than the traditional heterogeneous methods. These systems often employ soluble copper salts in combination with various ligands to enhance the catalyst's activity and stability. While specific examples for the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" are not extensively detailed in readily available literature, the general principles of modern Ullmann reactions can be applied.
Key components of a homogeneous Ullmann-type reaction for the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" would include:
Copper Source: Copper(I) salts such as CuI, CuBr, or CuCl are commonly used.
Ligand: A variety of ligands, including diamines, amino acids, and phosphines, can be employed to facilitate the reaction. These ligands stabilize the copper catalyst and promote the desired C-O bond formation.
Base: A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a phosphate (B84403) base, is required to deprotonate the phenol.
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used.
A hypothetical reaction scheme for the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" using a homogeneous Ullmann-type reaction is presented below:
| Reactants | Catalyst System | Product |
| 1,4-Diiodobenzene + 4-Methoxyphenol | CuI, Ligand, Base | Benzene (B151609), 1,4-bis(4-methoxyphenoxy)- |
| Hydroquinone + 4-Iodoanisole | CuI, Ligand, Base | Benzene, 1,4-bis(4-methoxyphenoxy)- |
Note: This table represents a general, hypothetical reaction scheme. Specific conditions would need to be optimized based on experimental studies.
To address the challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous copper catalysts have been developed. These catalysts, which include copper nanoparticles (NPs) and copper-based metal-organic frameworks (MOFs), offer the advantage of easy recovery and reuse.
Copper Nanoparticles: Copper nanoparticles, often supported on materials like silica, carbon, or magnetic nanoparticles, have shown high catalytic activity in C-O cross-coupling reactions. The high surface-area-to-volume ratio of nanoparticles enhances their catalytic efficiency. For the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-," a heterogeneous catalyst comprising copper nanoparticles could be employed in a similar reaction setup to the homogeneous system, with the key difference being the ease of catalyst separation by filtration or magnetic decantation.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Copper-based MOFs can serve as efficient and recyclable catalysts for Ullmann-type reactions. The well-defined active sites and porous structure of MOFs can enhance substrate accessibility and catalytic activity. A notable example is the use of Cu₃(BTC)₂ (HKUST-1), which can be treated with hydroquinone to create a mixed-valence Cu(I)/Cu(II) MOF catalyst with enhanced catalytic activity for cycloaddition reactions, a principle that could be extended to C-O coupling reactions. nih.gov
| Catalyst Type | Support/Framework | Potential Advantages |
| Copper Nanoparticles | Silica, Carbon, Magnetic Nanoparticles | High surface area, easy separation, recyclability |
| Metal-Organic Frameworks | e.g., Cu₃(BTC)₂ | High porosity, well-defined active sites, recyclability |
Palladium-Catalyzed O-Arylation Reactions (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers. tdx.cat This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. tdx.catorganic-chemistry.org
The synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" via the Buchwald-Hartwig O-arylation would likely proceed through the reaction of a 1,4-dihalobenzene with 4-methoxyphenol. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
A general representation of the Buchwald-Hartwig O-arylation for the target molecule is as follows:
| Reactants | Catalyst System | Product |
| 1,4-Dibromobenzene + 4-Methoxyphenol | Pd(OAc)₂, Phosphine Ligand, Base | Benzene, 1,4-bis(4-methoxyphenoxy)- |
Key parameters for a successful Buchwald-Hartwig O-arylation include:
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
Ligand: Bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos) are often employed. beilstein-journals.org
Base: Strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like Cs₂CO₃ are used.
Solvent: Anhydrous, non-polar solvents such as toluene (B28343) or dioxane are typically preferred.
Other Transition Metal Catalysis for Aromatic Ether Synthesis
While copper and palladium are the most common catalysts for diaryl ether synthesis, other transition metals have also been explored, although to a lesser extent. Iron-catalyzed C-O cross-coupling reactions have been reported, offering a more earth-abundant and cost-effective alternative to palladium. organic-chemistry.org However, specific applications of these alternative transition metals for the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" are not well-documented.
Metal-Free O-Arylation Strategies
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metal catalysts. For the synthesis of diaryl ethers, several metal-free O-arylation strategies have emerged.
One prominent approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts. researchgate.netdiva-portal.org These reagents can act as electrophilic arylating agents, reacting with phenols under basic conditions to form diaryl ethers. uc.edu This method offers the advantages of mild reaction conditions and the avoidance of transition metal contamination. uc.edunsf.gov
A plausible metal-free synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" could involve the reaction of hydroquinone with a suitable diaryliodonium salt of 4-methoxybenzene.
| Reagent | Reaction Conditions | Advantages |
| Diaryliodonium Salts | Base, Aprotic Solvent | Mild conditions, metal-free, avoids racemization uc.edu |
Another metal-free approach is the direct nucleophilic aromatic substitution (SNAr) of highly electron-deficient aryl halides with phenoxides. However, this method is generally limited to substrates with strong electron-withdrawing groups on the aryl halide, which may not be applicable for the synthesis of the target molecule from simple halobenzenes.
Synthesis via Diaryliodonium Salts
Diaryliodonium salts have emerged as highly effective arylating agents for a variety of nucleophiles, including phenols. These hypervalent iodine reagents offer a metal-free alternative for the formation of diaryl ethers, often under mild reaction conditions. The synthesis proceeds through the attack of the phenoxide on the electrophilic ipso-carbon of the diaryliodonium salt. While a specific application for the direct synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" using this method is not extensively documented in readily available literature, the general principle suggests a feasible route. This would likely involve the reaction of hydroquinone with a suitable aryliodonium salt bearing a 4-methoxyphenyl (B3050149) group.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) provides another avenue for the synthesis of diaryl ethers. This reaction requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group. The nucleophile, in this case, a phenoxide, attacks the electron-deficient aromatic ring, displacing the leaving group through a Meisenheimer complex intermediate.
For the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-", a potential SNAr strategy could involve the reaction of hydroquinone with two equivalents of an activated 4-methoxyphenyl halide. For instance, 1-fluoro-4-nitrobenzene (B44160) could react with the bis-phenoxide of hydroquinone, followed by reduction of the nitro groups and subsequent conversion to methoxy (B1213986) groups. However, this multi-step approach is less direct than cross-coupling methods. The reactivity in SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the activating EWG.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-"
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing "Benzene, 1,4-bis(4-methoxyphenoxy)-", several green chemistry principles can be applied. The use of catalytic amounts of less toxic and more abundant metals, such as copper, instead of stoichiometric quantities is a key step. mdpi.com Furthermore, the development of ligand-free catalytic systems or the use of recyclable catalysts can significantly reduce waste and cost.
Recent research has focused on performing Ullmann-type couplings in more environmentally friendly solvents, such as water or ionic liquids, or even under solvent-free conditions. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve energy efficiency in Ullmann coupling reactions. nih.gov A truly green synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" would ideally involve a catalytic, atom-economical reaction with minimal waste generation, using renewable starting materials if possible. One approach that aligns with these principles is the potential use of a benzene-free synthesis of hydroquinone from glucose, which is a renewable feedstock. researchgate.net
Chemo- and Regioselectivity Control in Diaryl Ether Bond Formation
In the synthesis of unsymmetrical diaryl ethers, controlling chemo- and regioselectivity is paramount. For a symmetrical molecule like "Benzene, 1,4-bis(4-methoxyphenoxy)-", the primary challenge is ensuring the double C-O bond formation occurs efficiently without significant formation of the mono-etherified intermediate or other side products.
In copper-catalyzed cross-coupling reactions, the choice of ligand can play a crucial role in controlling the reactivity and selectivity of the catalytic system. Different ligands can modulate the electronic and steric properties of the copper center, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For instance, the use of specific diamine or phosphine ligands has been shown to improve the efficiency and substrate scope of Ullmann-type reactions.
In the case of SNAr, the regioselectivity is dictated by the position of the electron-withdrawing groups on the aromatic ring. For the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-", the challenge would lie in the selective functionalization of the precursor molecules to ensure the desired connectivity.
Mechanistic Investigations of Benzene, 1,4 Bis 4 Methoxyphenoxy Formation
Elucidation of Catalytic Cycles in Transition Metal-Mediated O-Arylation
Transition metal-catalyzed O-arylation reactions are fundamental to the formation of diaryl ethers. researchgate.net These reactions typically proceed through a catalytic cycle involving the metal center in various oxidation states. While palladium has been extensively studied, copper-catalyzed systems, characteristic of the Ullmann reaction, are also of significant interest due to copper's lower cost and toxicity. researchgate.netresearchgate.net
Oxidative Addition and Reductive Elimination Pathways
A key mechanistic pathway in many transition metal-catalyzed cross-coupling reactions involves oxidative addition and reductive elimination steps. wikipedia.orgcsbsju.edu In the context of forming "Benzene, 1,4-bis(4-methoxyphenoxy)-," this would typically involve a low-valent metal catalyst, such as Pd(0) or Cu(I).
The catalytic cycle can be generalized as follows:
Oxidative Addition: The active catalyst (e.g., a Pd(0) complex) reacts with an aryl halide (e.g., 1-bromo-4-methoxybenzene), breaking the carbon-halogen bond and inserting the metal. This increases the oxidation state and coordination number of the metal center (e.g., to Pd(II)). wikipedia.orglibretexts.org This step is crucial as it activates the aryl halide for subsequent reaction. csbsju.edu
Reaction with Phenol (B47542): The resulting organometallic intermediate then reacts with the hydroquinone (B1673460) or a mono-arylated intermediate, typically in the presence of a base. This step can proceed through various pathways, including transmetalation or deprotonation of the phenol followed by coordination to the metal center.
Reductive Elimination: The final step involves the formation of the C-O bond of the diaryl ether and the regeneration of the low-valent metal catalyst. In this step, the two organic ligands (the aryl group and the phenoxy group) are eliminated from the metal center, which is reduced to its initial oxidation state. wikipedia.orgwikipedia.org For mononuclear reductive elimination, the groups being eliminated must be cis to one another on the metal center. wikipedia.org
This oxidative addition/reductive elimination cycle is a cornerstone of many cross-coupling reactions, including the Suzuki, Negishi, and Sonogashira couplings, in addition to the Buchwald-Hartwig amination and etherification. wikipedia.orgcsbsju.edu
Table 1: Key Steps in a Generic Pd-Catalyzed Diaryl Ether Synthesis
| Step | Description | Change in Metal Oxidation State |
| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate. | 0 to +2 |
| Ligand Exchange/ Transmetalation | The phenoxide (Ar'-O⁻) displaces the halide (X⁻) on the palladium center. | No change |
| Reductive Elimination | The Ar-O-Ar' bond is formed, and the Pd(0) catalyst is regenerated. | +2 to 0 |
This table provides a simplified overview of the catalytic cycle.
Ligand Exchange and Transmetalation Processes
In copper-catalyzed systems, the active catalyst is often a Cu(I) species. rsc.org The reaction may proceed through the formation of a copper(I) phenoxide intermediate. nih.gov This intermediate can then react with the aryl halide. Theoretical studies suggest that for copper(I)-catalyzed C-O coupling of phenols with aryl bromides, a halogen atom transfer mechanism might be favored over oxidative addition. rsc.org In this proposed mechanism, a halogen atom is transferred from the aryl bromide to the Cu(I) center, forming a Cu(II) species and a phenyl radical. This radical then rapidly attacks the aryloxide ligand bound to the copper(II) to yield the diaryl ether. rsc.org
The nature of the ligands coordinated to the metal center plays a crucial role in facilitating these processes. Ligands can influence the solubility of the catalyst, the rate of reaction, and even the selectivity of the coupling. researchgate.netbeilstein-journals.orgnih.gov For instance, the use of diamine ligands has been shown to enable Ullmann-type couplings at room temperature.
Role of Intermediate Species (e.g., Arynes, Organometallic Intermediates, Hypervalent Iodine Species)
Beyond the primary catalytic cycle, various reactive intermediates can play a significant role in the formation of "Benzene, 1,4-bis(4-methoxyphenoxy)-".
Organometallic Intermediates : As discussed, organometallic complexes of the transition metal (e.g., copper or palladium) are central to the catalytic cycle. organic-chemistry.orgrsc.org The structure and reactivity of these intermediates, such as the initial oxidative addition adduct and the subsequent phenoxide-containing complex, dictate the course of the reaction. wikipedia.orgwikipedia.org In some copper-catalyzed reactions, dinuclear copper(I) complexes have been identified as precatalysts. acs.org
Arynes : Aryne intermediates, particularly benzyne, can be involved in diaryl ether synthesis, especially under certain reaction conditions or with specific reagents. researchgate.netresearchgate.netacs.org Arynes are highly reactive species formed by the dehydrohalogenation of an aryl halide. They can then be trapped by a nucleophile, such as a phenoxide, to form the diaryl ether. researchgate.netacs.org However, reactions involving arynes can sometimes lead to a mixture of products, including C-C coupled biaryls, competing with the desired C-O coupled diaryl ether. researchgate.netacs.org Deuteration studies have been used to validate the formation of aryne intermediates in certain coupling reactions. nih.gov
Hypervalent Iodine Species : Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, including for the formation of diaryl ethers. researchgate.netorganic-chemistry.orgnih.gov They can act as strong electrophiles and oxidants. researchgate.netnih.gov In some cases, diaryliodonium salts are used as the arylating agent in place of aryl halides. researchgate.netorganic-chemistry.org The mechanism of these reactions can involve ligand coupling on the iodine(III) center or the formation of aryne intermediates. researchgate.net Hypervalent iodine reagents can also be used in conjunction with transition metal catalysts, where they can facilitate the oxidative steps of the catalytic cycle. rsc.org For example, the combination of a palladium catalyst with a diaryliodonium salt can lead to C-H arylation under photoredox conditions, suggesting a radical-mediated mechanism. umich.edu
Table 2: Comparison of Potential Intermediates in Diaryl Ether Synthesis
| Intermediate | Formation | Role in Diaryl Ether Synthesis | Potential Side Reactions |
| Organometallic Intermediates | Reaction of metal catalyst with aryl halide and phenol. organic-chemistry.orgrsc.org | Central to the primary catalytic cycle. wikipedia.orgwikipedia.org | Catalyst deactivation. |
| Arynes | Elimination reaction from an aryl halide or related precursor. researchgate.netacs.org | Can be trapped by phenoxides to form diaryl ethers. researchgate.netacs.org | Formation of biaryl byproducts. researchgate.netacs.org |
| Hypervalent Iodine Species | Used as reagents or generated in situ. researchgate.netorganic-chemistry.org | Can act as arylating agents or oxidants in catalytic cycles. researchgate.netrsc.org | Can lead to different reaction pathways depending on conditions. researchgate.net |
Identification and Analysis of Competing Reaction Pathways and Side Reactions
In the synthesis of "Benzene, 1,4-bis(4-methoxyphenoxy)-," several competing reaction pathways and side reactions can occur, potentially lowering the yield of the desired product. One common side reaction in Ullmann-type couplings is the formation of symmetrical diaryl ethers as byproducts when synthesizing unsymmetrical diaryl ethers. nih.gov
When using diaryliodonium salts for O-arylation, a competing pathway involving the formation of aryne intermediates can lead to the formation of biaryl byproducts through C-C coupling. researchgate.netresearchgate.net The reaction conditions, such as the choice of base, can significantly influence the ratio of C-O to C-C coupling products. acs.org For instance, in some systems, changing the base from cesium carbonate to a potassium salt has been shown to almost completely inhibit the formation of the diaryl ether in favor of the direct arylation product. acs.org
Another potential side reaction, particularly in reactions involving alcohols, is oxidation. researchgate.net In some mechanistic studies of O-arylation with diaryliodonium salts, an alcohol oxidation pathway has been observed in parallel to the arylation reaction. researchgate.net
Furthermore, in the synthesis of the target molecule from hydroquinone, incomplete reaction can lead to the formation of the mono-substituted product, 4-(4-methoxyphenoxy)phenol. Achieving selective disubstitution can be a challenge. Conversely, in some applications, selective monoetherification of hydroquinone is the desired outcome. researchgate.net
Influence of Reaction Conditions and Reagent Design on Reaction Mechanisms
The mechanism of diaryl ether formation, and therefore the reaction outcome, is highly sensitive to the reaction conditions and the design of the reagents.
Catalyst and Ligand : The choice of the transition metal catalyst (e.g., copper vs. palladium) and the ancillary ligands has a profound impact on the reaction mechanism and efficiency. researchgate.netbeilstein-journals.orgnih.govrsc.org Ligands can influence the solubility, stability, and reactivity of the catalytic species. acs.org The development of new ligands has enabled milder reaction conditions for the Ullmann condensation. mdpi.combeilstein-journals.org
Base and Solvent : The base and solvent system can dramatically affect the reaction pathway. nih.govrsc.org The polarity of the solvent can influence the nature of the active catalytic species. rsc.org The choice of base can also determine the dominant reaction pathway, for example, by favoring or suppressing the formation of aryne intermediates. acs.org In some Ullmann-type reactions, the distribution of products is dependent on the pH. rsc.org
Temperature : The reaction temperature is a critical parameter. Classical Ullmann reactions often require high temperatures, which can limit the functional group tolerance. mdpi.comnih.gov The development of more active catalyst systems aims to lower the required reaction temperature. The initiation temperature of the Ullmann condensation has been shown to correlate with the acidity of the phenolic reactant. cdnsciencepub.com
Arylating Agent : The nature of the arylating agent (e.g., aryl halide vs. diaryliodonium salt) can lead to different mechanistic pathways. researchgate.netumich.edu While aryl halides typically react via a catalytic cycle involving the metal, diaryliodonium salts can react through different mechanisms, including those involving arynes or direct ligand coupling on the iodine atom. researchgate.net The reactivity of aryl halides follows the order I > Br > Cl, with aryl fluorides generally being unreactive in classical Ullmann condensations. cdnsciencepub.com
The careful design of reagents, such as using specific diaryliodonium salts, can enhance the electrophilic reactivity and allow for O-arylation under mild conditions with high functional group tolerance. organic-chemistry.org
Application of Benzene, 1,4 Bis 4 Methoxyphenoxy in Advanced Materials and Polymer Science
Utilization as a Monomer for High-Performance Poly(arylene ether)s
The structural attributes of Benzene (B151609), 1,4-bis(4-methoxyphenoxy)-, particularly its aromatic nature and the presence of ether linkages, make it an ideal candidate for the synthesis of high-performance poly(arylene ether)s (PAEs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, which are critical for demanding applications in various industries.
Synthesis of Novel Poly(arylene ether)s from "Benzene, 1,4-bis(4-methoxyphenoxy)-"
The primary route for incorporating Benzene, 1,4-bis(4-methoxyphenoxy)- into a polymer backbone is through nucleophilic aromatic substitution polycondensation reactions. In this process, the methoxy (B1213986) groups of Benzene, 1,4-bis(4-methoxyphenoxy)- would first be demethylated to yield the corresponding bisphenol, 1,4-bis(4-hydroxyphenoxy)benzene. This dihydroxy monomer can then be reacted with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone (B49673) or bis(4-chlorophenyl) sulfone, in the presence of a weak base like potassium carbonate and a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
The general synthetic scheme for the polymerization can be represented as follows:
Step 1: Demethylation Benzene, 1,4-bis(4-methoxyphenoxy)- → 1,4-Bis(4-hydroxyphenoxy)benzene
Step 2: Polycondensation n 1,4-Bis(4-hydroxyphenoxy)benzene + n Activated Aromatic Dihalide → [-O-Ar-O-Ar'-]n + 2n HX (where Ar represents the 1,4-bis(phenoxy)benzene unit and Ar' represents the residue from the activated dihalide)
The reaction proceeds via the formation of a phenoxide in situ, which then acts as a nucleophile, displacing the halogen atoms on the activated aromatic ring. The resulting poly(arylene ether)s possess a backbone structure characterized by repeating aromatic units linked by ether bonds.
Another potential synthetic route is through a palladium-catalyzed C-O cross-coupling reaction, which has emerged as a robust method for the synthesis of poly(arylene ether)s. This approach could directly utilize a dihalogenated derivative of the monomer with a bisphenol comonomer.
Correlation Between Monomer Structure and Polymer Properties
The specific structure of the Benzene, 1,4-bis(4-methoxyphenoxy)- monomer plays a crucial role in determining the macroscopic properties of the resulting poly(arylene ether)s.
The rigid central phenyl ring contributes to the high thermal stability and mechanical strength of the polymer chain. This rigidity, however, can also lead to reduced solubility.
The flexible ether linkages between the phenyl rings are a key structural feature. These bonds introduce a degree of rotational freedom into the polymer backbone. This flexibility can enhance the solubility and processability of the polymer, which is often a challenge for rigid-rod polymers. For instance, the introduction of ether linkages in the backbone of aramid polymers, using the analogous monomer 1,4-bis(4-aminophenoxy)benzene (B1581417), has been shown to significantly improve their solubility in organic solvents, enabling the fabrication of thin films. nih.govnih.gov
The para-substitution pattern on the central benzene ring leads to a linear and relatively symmetrical polymer chain. This linearity can promote chain packing and crystallinity, which can further enhance the mechanical properties and solvent resistance of the material.
Precursor for Oligomeric and Polymeric Architectures with Defined Structures
Beyond its use in creating long-chain polymers, Benzene, 1,4-bis(4-methoxyphenoxy)- can serve as a precursor for the synthesis of oligomers and polymers with precisely controlled architectures. By employing controlled polymerization techniques or stepwise synthetic approaches, it is possible to create molecules with a specific number of repeating units and a well-defined arrangement in space.
These defined architectures are of significant interest for applications where precise molecular-level control is essential. For example, oligomers with a specific length and end-functionalization can be used as building blocks for more complex supramolecular assemblies or as compatibilizers in polymer blends. The defined structure of these materials allows for a more predictable and tunable set of properties compared to their high-molecular-weight, polydisperse polymer counterparts.
Role in the Construction of Aromatic Ether Dendrimers and Network Polymers
The structural features of Benzene, 1,4-bis(4-methoxyphenoxy)- make it a suitable building block for more complex, three-dimensional polymeric structures like dendrimers and network polymers.
Aromatic Ether Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a precise, generation-by-generation construction. nsf.gov A derivative of Benzene, 1,4-bis(4-methoxyphenoxy)- with additional reactive sites could act as a core molecule or a branching unit in the synthesis of aromatic ether dendrimers. The rigid core would provide a stable scaffold, while the ether linkages would impart some flexibility to the dendritic structure. These dendrimers could find applications in areas such as drug delivery, catalysis, and light harvesting due to their high surface functionality and internal cavities.
Network Polymers: When copolymerized with multifunctional monomers (i.e., monomers with more than two reactive sites), Benzene, 1,4-bis(4-methoxyphenoxy)- can be used to form crosslinked network polymers. These materials consist of polymer chains interconnected to form a three-dimensional structure. The resulting networks would be expected to exhibit enhanced thermal stability, solvent resistance, and mechanical integrity compared to their linear counterparts. The density of crosslinking, and thus the final properties of the network, can be controlled by the ratio of the bifunctional Benzene, 1,4-bis(4-methoxyphenoxy)- monomer to the multifunctional comonomer.
Integration into Functional Materials for Specialized Applications
The unique combination of rigidity, flexibility, and aromaticity in polymers derived from Benzene, 1,4-bis(4-methoxyphenoxy)- makes them attractive for a range of specialized applications, particularly in optoelectronics and separation technologies.
Optoelectronic Materials: The extended π-conjugation along the backbone of polymers incorporating the bis(phenoxy)benzene moiety suggests potential for use in optoelectronic devices. A related compound, 1,4-Bis(4-methoxyphenylethynyl)benzene, which has a similar core structure, is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The presence of the electron-donating methoxy groups and the conjugated aromatic system can influence the electronic properties of the material, making it suitable for charge transport or light emission.
Chemical Transformations and Derivatization of Benzene, 1,4 Bis 4 Methoxyphenoxy
Strategies for Chemoselective Demethylation of Methoxy (B1213986) Groups
The methoxy groups in "Benzene, 1,4-bis(4-methoxyphenoxy)-" are susceptible to cleavage to yield the corresponding phenols. The selective removal of one or both of these methyl groups can be a critical step in the synthesis of analogues with altered hydrogen-bonding capabilities and solubility. Various reagents are known to effect the demethylation of aryl methyl ethers, and their application to this specific molecule would be expected to follow established principles of reactivity.
Commonly employed reagents for this transformation include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃). The choice of reagent and reaction conditions can influence the selectivity and yield of the demethylation process. For instance, BBr₃ is a powerful and often preferred reagent for cleaving aryl methyl ethers due to its high efficiency at low temperatures.
The reaction proceeds via the formation of a Lewis acid-base adduct between the boron halide and the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. Given the presence of two equivalent methoxy groups in "Benzene, 1,4-bis(4-methoxyphenoxy)-", controlling the stoichiometry of the demethylating agent is crucial for achieving selective mono-demethylation versus di-demethylation.
| Reagent | Typical Conditions | Comments |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to rt | Highly effective, often gives high yields. |
| Boron trichloride (BCl₃) | Dichloromethane (DCM), -78 °C to rt | Milder than BBr₃, can offer better selectivity. |
| Hydrogen bromide (HBr) | Acetic acid or neat, reflux | Strong acid, harsh conditions may not be suitable for sensitive substrates. |
| Hydrogen iodide (HI) | Acetic acid or neat, reflux | Similar to HBr, can be generated in situ from reagents like iodocyclohexane. |
| Aluminum chloride (AlCl₃) | Dichloromethane or other organic solvents | Classic Lewis acid, may require higher temperatures. |
| Pyridinium hydrochloride | Neat, high temperatures (~200 °C) | Can be effective but lacks regioselectivity in more complex molecules. |
This table presents general conditions and may require optimization for "Benzene, 1,4-bis(4-methoxyphenoxy)-".
Directed Functionalization at Aromatic Ring Positions
The introduction of functional groups at specific positions on the aromatic rings of "Benzene, 1,4-bis(4-methoxyphenoxy)-" can be achieved through various strategies, with directed ortho-metalation (DoM) being a particularly powerful technique. The ether oxygen atoms in the molecule can act as directing groups, facilitating the deprotonation of the ortho-positions with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
In the case of "Benzene, 1,4-bis(4-methoxyphenoxy)-", the methoxy groups on the terminal phenyl rings are also ortho-, para-directing for electrophilic aromatic substitution. However, DoM offers superior regiocontrol, specifically targeting the positions adjacent to the ether linkages. The positions ortho to the ether linkages on the central ring and the terminal rings are all potential sites for functionalization via this method. The relative acidity of these protons will determine the site of initial lithiation.
| Electrophile | Introduced Functional Group |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodine (I₂) | Iodo (-I) |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Alkyl halides (R-X) | Alkyl (-R) |
| Aldehydes/Ketones | Hydroxyalkyl/aryl (-CH(OH)R) |
The reactivity and success of these reactions would need to be empirically determined for "Benzene, 1,4-bis(4-methoxyphenoxy)-".
Synthesis of Analogues and Structurally Related Diaryl Ether Compounds
The synthesis of analogues of "Benzene, 1,4-bis(4-methoxyphenoxy)-" can be accomplished by modifying the synthetic route used to prepare the parent compound. The most common method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.
To synthesize analogues of "Benzene, 1,4-bis(4-methoxyphenoxy)-", one could vary the nature of the starting materials. For example, using substituted hydroquinones or substituted 4-methoxyphenols in the Ullmann condensation would lead to analogues with different substitution patterns on the aromatic rings. Similarly, replacing 4-methoxyphenol (B1676288) with other phenols would result in diaryl ethers with different terminal aryl groups.
Modern variations of the Ullmann reaction, as well as palladium-catalyzed Buchwald-Hartwig amination-type couplings for C-O bond formation, offer milder reaction conditions and broader substrate scope, providing a versatile toolkit for the synthesis of a diverse library of related diaryl ether compounds.
Regioselective Modifications and Controlled Introduction of Functional Groups
Beyond directed ortho-metalation, other electrophilic aromatic substitution reactions can be employed for the regioselective modification of "Benzene, 1,4-bis(4-methoxyphenoxy)-". The ether and methoxy groups are activating and ortho-, para-directing. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to these activating groups.
Given the symmetry of the molecule, the positions ortho to the ether linkages on the central ring are electronically activated. The terminal rings are also activated at the positions ortho to the methoxy groups. The precise regioselectivity of an electrophilic attack would depend on the specific reaction conditions and the steric hindrance around the potential reaction sites. For instance, nitration with nitric acid in the presence of sulfuric acid would likely introduce nitro groups at the positions ortho to the activating ether and methoxy groups.
The controlled introduction of a single functional group would require careful management of the reaction stoichiometry and conditions to avoid multiple substitutions. Subsequent chemical transformations of the newly introduced functional groups could then be used to further diversify the structure of the parent molecule.
Advanced Spectroscopic and Analytical Characterization Techniques for Benzene, 1,4 Bis 4 Methoxyphenoxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Benzene, 1,4-bis(4-methoxyphenoxy)-." The symmetry of the molecule significantly influences its NMR spectra, leading to a set of distinct signals that correspond to the chemically unique protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum of "Benzene, 1,4-bis(4-methoxyphenoxy)-" is characterized by specific chemical shifts and coupling patterns. The protons of the central benzene (B151609) ring, being chemically equivalent due to the molecule's symmetry, typically appear as a singlet. The protons on the two outer phenoxy rings exhibit an AA'BB' system, appearing as two distinct doublets. The methoxy (B1213986) group protons resonate as a sharp singlet in the upfield region of the spectrum. For related structures like 1,4-bis(methoxymethyl)benzene, the methoxy protons appear as a singlet, and the methylene (B1212753) and aromatic protons also give rise to characteristic signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon environments. For "Benzene, 1,4-bis(4-methoxyphenoxy)-," one would expect to observe distinct signals for the methoxy carbons, the carbons of the central benzene ring, and the carbons of the outer phenoxy rings, including those directly bonded to oxygen and the remaining aromatic carbons.
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons. These experiments are crucial for assigning the signals in the ¹H and ¹³C NMR spectra definitively.
Solid-State NMR: For the analysis of "Benzene, 1,4-bis(4-methoxyphenoxy)-" in its solid, crystalline form, solid-state NMR (ssNMR) can provide valuable information regarding the molecular conformation and packing in the crystal lattice.
| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity |
| Central Benzene Ring | ~7.0 | Singlet |
| Outer Phenoxy Rings (ortho to O) | ~6.9 | Doublet |
| Outer Phenoxy Rings (meta to O) | ~6.8 | Doublet |
| Methoxy Group | ~3.8 | Singlet |
| Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Methoxy Carbon | ~55 |
| Central Benzene Ring | ~150 |
| Outer Phenoxy Rings (C-O) | ~155 |
| Outer Phenoxy Rings (other C) | ~115-125 |
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS)) for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "Benzene, 1,4-bis(4-methoxyphenoxy)-," as well as to assess its purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming its identity. For "Benzene, 1,4-bis(4-methoxyphenoxy)-" (C₂₀H₁₈O₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. For "Benzene, 1,4-bis(4-methoxyphenoxy)-," ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For instance, the fragmentation of the molecular ion might involve the cleavage of the ether linkages.
The mass spectrum of the parent compound, benzene, shows a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of a hydrogen atom to form the phenyl cation. While the fragmentation of "Benzene, 1,4-bis(4-methoxyphenoxy)-" would be more complex, the principles of identifying fragment ions remain the same.
| Ion | Expected m/z | Description |
| [C₂₀H₁₈O₄]⁺ | ~322.12 | Molecular Ion |
| [C₂₀H₁₉O₄]⁺ | ~323.12 | Protonated Molecule [M+H]⁺ |
| [C₁₃H₁₁O₃]⁺ | ~215.07 | Fragment from ether bond cleavage |
| [C₇H₇O]⁺ | ~107.05 | Methoxyphenyl cation |
X-ray Diffraction (XRD) for Single Crystal and Powder Structural Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of "Benzene, 1,4-bis(4-methoxyphenoxy)-" in its crystalline state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its phase purity.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Dihedral Angles | The angles between the planes of the aromatic rings, which define the molecular conformation. |
Vibrational Spectroscopy (Infrared (IR), Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "Benzene, 1,4-bis(4-methoxyphenoxy)-" and can also be used for conformational analysis.
Infrared (IR) Spectroscopy: The IR spectrum of "Benzene, 1,4-bis(4-methoxyphenoxy)-" will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include C-H stretching from the aromatic rings, C-O-C (ether) stretching, and C=C stretching of the aromatic rings. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the benzene rings. For a 1,4-disubstituted benzene ring, a strong absorption band is typically observed in the region of 800-850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic rings usually give rise to strong Raman signals. The symmetry of the molecule also plays a role in the Raman activity of certain vibrational modes.
| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (methoxy) | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C (ether) Stretch | 1250-1050 | 1250-1050 |
| 1,4-Disubstitution C-H Bend | 850-800 | - |
Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)) for Purity Determination and Separation
Chromatographic techniques are essential for determining the purity of "Benzene, 1,4-bis(4-methoxyphenoxy)-" and for separating it from any impurities or byproducts from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer for identification. The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the analysis of such aromatic compounds. The retention time and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound.
| Technique | Parameter | Description |
| GC-MS | Retention Time (RT) | The time it takes for the compound to travel through the GC column. |
| LC-MS | Retention Time (RT) | The time it takes for the compound to travel through the HPLC column. |
| LC-MS | Mobile Phase | The solvent system used to elute the compound from the HPLC column (e.g., acetonitrile/water). |
| LC-MS | Stationary Phase | The material packed in the HPLC column (e.g., C18). |
Emerging Research Areas and Future Perspectives on Benzene, 1,4 Bis 4 Methoxyphenoxy
Development of Novel and Highly Efficient Catalytic Systems for Diaryl Ether Synthesis
The synthesis of diaryl ethers, including "Benzene, 1,4-bis(4-methoxyphenoxy)-", has been a subject of intense research, aiming for milder, more efficient, and versatile methods. The classical Ullmann condensation, which traditionally required harsh conditions like high temperatures and stoichiometric amounts of copper, has been significantly improved. mcam.com Modern approaches focus on catalytic systems that operate under more benign conditions.
Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam couplings are prominent methods for forming the C–O bond characteristic of diaryl ethers. researchgate.net Research has shown that the choice of ligand, base, and solvent is critical. For instance, the use of specific ligands can greatly accelerate the ordinarily difficult Ullmann-type reactions, allowing them to proceed at moderate temperatures. nih.gov Inexpensive ligands have been found to significantly speed up the Ullmann-type coupling of aryl bromides or iodides with phenols. researchgate.net
Novel catalytic systems are continuously being developed. These include:
Palladium and Nickel Catalysts: Palladium complexes are being engineered to increase reaction efficiency and reduce energy requirements. mcam.com Nickel-based systems, sometimes combined with photoredox catalysis, offer mild reaction conditions for coupling a broad range of aryl halides and phenols. cdiproducts.com
Copper and Iron Co-catalysis: Systems using low catalytic amounts of both copper(I) iodide (CuI) and iron(III) acetylacetonate (B107027) (Fe(acac)3) have proven effective and economical for synthesizing a variety of diaryl ethers. organic-chemistry.org
Nanocatalysts: The use of nanocatalysts, such as copper oxide (CuO) nanoparticles and magnetically separable palladium nanocatalysts, offers advantages like high stability, efficiency at room temperature, and the ability to be recycled and reused over multiple reaction cycles. nih.gov
Metal-Free and Microwave-Assisted Reactions: For certain substrates, particularly those involving electron-deficient aryl halides, catalyst-free and even solvent-free methods under microwave irradiation have been developed, offering rapid and environmentally friendly alternatives. organic-chemistry.org
These catalytic advancements are pivotal for the efficient and scalable production of "Benzene, 1,4-bis(4-methoxyphenoxy)-" and its derivatives, opening avenues for their broader application.
| Catalyst System | Typical Ligand(s) | Base | Solvent | Temperature | Key Advantages |
| Palladium-based | Buchwald's biarylphosphines, N-Heterocyclic Carbenes (NHCs) | NaOt-Bu, Cs2CO3 | Toluene (B28343), Dioxane | 80-110°C | High functional group tolerance, broad scope. organic-chemistry.org |
| Nickel-based | PPh3, PhPAd-DalPhos | KHCO3, K3PO4 | Dioxane, Toluene | Room Temp. to 120°C | Couples unactivated chlorides, uses less expensive metal. cdiproducts.com |
| Copper-based (Ullmann) | N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) | Cs2CO3, K2CO3, KOH | NMP, DMSO, Toluene | 90-130°C | Cost-effective, improved conditions over classic Ullmann. nih.govorganic-chemistry.org |
| Nano-Catalysts (e.g., CuO, Pd NPs) | Often ligand-free | KOH, K2CO3 | Water, DMF | Room Temp. to 70°C | Recyclable, high efficiency, mild conditions. nih.gov |
| Metal-Free | None | CsF, K2CO3 | DMSO, Acetonitrile | Reflux / Microwave | Avoids transition metal contamination, eco-friendly. organic-chemistry.org |
Exploration of "Benzene, 1,4-bis(4-methoxyphenoxy)-" in Advanced Stimuli-Responsive Systems
The unique structure of "Benzene, 1,4-bis(4-methoxyphenoxy)-" makes it an intriguing candidate for the development of advanced stimuli-responsive materials. These materials can change their properties in response to external triggers like temperature, light, or electric fields.
The diaryl ether linkage is a fundamental component of high-performance polymers like Polyether ether ketone (PEEK). PEEK is known for its exceptional mechanical strength, thermal stability (operating up to 250-260°C), and chemical resistance. cdiproducts.compfluon.comveejayplastic.com The ether linkages provide a degree of flexibility while the aromatic rings offer rigidity, a combination that is crucial for materials that need to maintain structural integrity in harsh environments. mcam.comwikipedia.org The structural motif of "Benzene, 1,4-bis(4-methoxyphenoxy)-" is analogous to the repeating units in such polymers, suggesting its potential as a monomer or a building block for new, durable materials.
Furthermore, diaryl ether linkages are being explored in the field of liquid crystals. The geometry of the linker group significantly influences the mesophase properties. Research on liquid crystal dimers has shown that the bond angle of the ether linkage (C-O-C) helps to induce the molecular curvature necessary for the formation of complex phases like the twist-bend nematic (N_TB) phase. researchgate.net By modifying the core structure, as seen in "Benzene, 1,4-bis(4-methoxyphenoxy)-", it is conceivable to design new liquid crystalline materials whose phase behavior can be tuned by external stimuli.
The concept extends to multi-stimuli-responsive hydrogels, which can undergo changes in response to multiple environmental cues such as pH, temperature, and light. researchgate.net While direct integration of "Benzene, 1,4-bis(4-methoxyphenoxy)-" into hydrogels is a nascent concept, its rigid core could be functionalized to act as a cross-linking agent, imparting mechanical robustness and potentially new responsive behaviors to the gel network. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Predicting Diaryl Ether Reactivity and Synthesis
The synthesis of complex molecules like "Benzene, 1,4-bis(4-methoxyphenoxy)-" often requires extensive optimization of reaction conditions. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools to accelerate this process. nih.gov
ML models can be trained on vast datasets of chemical reactions to predict outcomes with increasing accuracy. For diaryl ether synthesis, this can involve:
Predicting Reaction Yields: Algorithms like Random Forests (RF) and Graph Neural Networks (GNN) can analyze the structures of reactants, catalysts, and solvents to predict the likely yield of a coupling reaction, saving time and resources on empirical experimentation. researchgate.net
Recommending Optimal Conditions: AI tools can suggest the best catalyst, ligand, base, and solvent combinations to maximize the yield for a specific diaryl ether synthesis, moving beyond a trial-and-error approach.
Proposing Synthetic Pathways: For novel derivatives of "Benzene, 1,4-bis(4-methoxyphenoxy)-", AI can propose entire synthetic routes, breaking down the target molecule into readily available starting materials. researchgate.net
Data Extraction and Processing: Large Language Models (LLMs) are being utilized to extract and standardize reaction data from unstructured sources like patents and publications, thereby enriching the datasets used to train more accurate predictive models. researchgate.netnih.gov
The integration of these computational approaches promises to make the synthesis of diaryl ethers more efficient, predictable, and accessible.
| Machine Learning Model | Input Data | Predicted Property / Application | Relevance to Diaryl Ether Synthesis |
| Random Forest (RF) | Molecular fingerprints, reaction conditions (temp, conc.) | Reaction Yield | Rapidly screens and optimizes conditions for coupling reactions. researchgate.net |
| Graph Neural Network (GNN) | 2D/3D molecular graphs of reactants and reagents | Reaction Outcome, Enantiomeric Excess | Captures detailed structural information to predict the feasibility and stereoselectivity of complex syntheses. researchgate.net |
| Recurrent Neural Network (RNN) | SMILES strings (line notation for molecules) | De novo design, retrosynthesis | Generates novel diaryl ether structures with desired properties and proposes ways to synthesize them. nih.gov |
| Large Language Model (LLM) | Text from scientific literature, patents | Reaction data extraction, procedure standardization | Builds comprehensive databases of diaryl ether reactions to train more robust predictive models. researchgate.netnih.gov |
Advanced Theoretical Modeling for Predictive Synthesis and Materials Design
Alongside ML, advanced theoretical modeling, particularly Density Functional Theory (DFT), provides deep mechanistic insights into the synthesis and properties of diaryl ethers. DFT calculations allow chemists to model chemical reactions at the electronic level, elucidating reaction pathways and predicting the stability of intermediates and transition states. youtube.com
In the context of synthesizing "Benzene, 1,4-bis(4-methoxyphenoxy)-", theoretical modeling can:
Elucidate Reaction Mechanisms: DFT can be used to map out the free energy profiles of catalytic cycles, such as the Ullmann or Buchwald-Hartwig reactions. beilstein-journals.org This helps researchers understand the rate-determining steps and identify why certain catalysts or ligands are more effective than others. nih.gov
Predict Reactivity and Selectivity: By calculating the energies of different potential reaction pathways, DFT can predict the outcome of a reaction before it is run in the lab. For example, it can explain the origins of stereoselectivity in asymmetric syntheses. beilstein-journals.orgresearchgate.net
Design Novel Catalysts: Understanding the electronic interactions between a catalyst and the reactants allows for the rational design of new, more efficient catalysts tailored for specific diaryl ether formations.
Predict Material Properties: For applications in materials science, theoretical modeling can predict the electronic and photophysical properties of polymers or liquid crystals derived from "Benzene, 1,4-bis(4-methoxyphenoxy)-". This predictive capability is crucial for designing materials with specific functions, such as tailored dielectric constants or light-emitting properties.
Constrained DFT (cDFT) is a specific technique used to model electron transfer processes, which is highly relevant for understanding the behavior of these molecules in electronic devices or as part of redox-active systems. nih.gov
Potential in Bio-inspired Chemical Systems and Biomimetic Architectures
Nature is a master of chemical synthesis, and the diaryl ether linkage is found in complex and biologically active natural products, most famously the antibiotic vancomycin. The study of how enzymes construct these intricate molecules provides a wealth of inspiration for synthetic chemists. This "bio-inspired" approach seeks to mimic nature's strategies to create novel catalysts and materials. nih.gov
While "Benzene, 1,4-bis(4-methoxyphenoxy)-" is a synthetic compound, its core structure can be utilized in bio-inspired systems:
Enzyme-Mimicking Catalysts: Researchers design synthetic catalysts that replicate the active sites of enzymes. researchgate.netacs.org The principles learned from enzymes that handle aromatic substrates could be applied to develop highly selective catalysts for functionalizing the phenyl rings of "Benzene, 1,4-bis(4-methoxyphenoxy)-".
Biomimetic Architectures: Nature uses self-assembly to build complex structures from simple molecular building blocks. The rigid, symmetrical structure of "Benzene, 1,4-bis(4-methoxyphenoxy)-" makes it an excellent candidate for designing self-assembling systems. By adding specific functional groups, it could be programmed to form ordered materials like porous frameworks or supramolecular polymers.
Artificial Photosynthesis: In the quest for renewable energy, scientists are developing artificial systems that mimic photosynthesis. organic-chemistry.org These systems often require robust, light-absorbing molecules and catalysts integrated into a stable scaffold. The diaryl ether backbone, known for its stability, could serve as a component in such architectures, linking chromophores and catalytic centers. researchgate.net
By drawing inspiration from biological systems, researchers can envision new applications for "Benzene, 1,4-bis(4-methoxyphenoxy)-" not just as a passive structural component, but as an active element in dynamic and functional chemical systems.
Q & A
Q. What computational methods are recommended for initial electronic structure studies of Benzene, 1,4-bis(4-methoxyphenoxy)-?
For preliminary investigations, Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional are suitable for optimizing molecular geometry and estimating dipole moments. The 6-31G basis set is recommended due to its balance between accuracy and computational efficiency, particularly for large organic molecules. HF/6-31G provides a baseline for polarizability, while B3LYP/6-31G improves electronic correlation treatment . For more reliable hyperpolarizability (β) calculations, Møller-Plesset Perturbation Theory (MP2) with the 6-31G basis set is preferred, as it captures significant electronic correlation effects .
Q. How can molecular geometry optimization improve property predictions for this compound?
Geometry optimization using Gaussian03 or similar software at the HF/6-31G or B3LYP/6-31G level ensures accurate structural parameters, such as bond lengths and angles, which directly influence electronic properties like dipole moments and polarizability. For example, discrepancies in β values between methods (e.g., HF vs. MP2) arise from differences in optimized geometries, highlighting the need for method consistency .
Q. What basis sets are appropriate for calculating polarizability and hyperpolarizability?
The 6-31G basis set with added polarization functions (e.g., p and d orbitals) is critical for capturing anisotropic contributions to polarizability. For instance, including polarization increases the anisotropy (Δα) by >100% at the HF level. MP2/6-31G is recommended for hyperpolarizability due to its ability to account for electron correlation, which significantly impacts β values (Table II) .
Advanced Research Questions
Q. How do electronic correlation effects influence nonlinear optical (NLO) properties?
Electronic correlation (EC) effects, particularly at the MP2 level , substantially alter hyperpolarizability. For example:
- β values at MP2/6-31G are 22% lower than HF/6-31G due to EC corrections.
- Polarization functions reduce EC's impact on average polarizability but amplify anisotropy (Table I).
These effects are critical for designing NLO materials, as EC accounts for >50% of β in donor-acceptor systems .
Q. How can discrepancies in NLO property calculations be resolved across theoretical methods?
Discrepancies arise from method-specific approximations:
- HF underestimates β due to neglect of EC.
- B3LYP overestimates β by 24% compared to MP2 (Table II).
To resolve this, use multi-level validation : optimize geometry with DFT/B3LYP, then compute β with MP2. Cross-validate with experimental data (if available) or higher-level methods like CCSD(T) for small fragments .
Q. What strategies enhance the accuracy of metal-ion chelation studies involving this compound?
For metal-ion sensor applications:
- Compute nonlinear optical properties (e.g., polarizability, β) using MP2/6-31G to predict spectral shifts upon metal binding.
- Integrate time-dependent DFT (TD-DFT) to simulate UV-Vis absorption changes.
- Validate with crystallographic data (e.g., hydrogen-bonding interactions) using SHELXL for structural refinement .
Methodological Recommendations
- Use MP2/6-31G for NLO property calculations to balance accuracy and computational cost.
- Validate geometries with B3LYP/6-31G and cross-check with crystallographic tools like SHELXL .
- For metal-chelation studies, combine TD-DFT with experimental spectroscopic data to correlate structural changes with optical responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
